molecular formula C18H21N3O4 B5618907 7-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-2H-1,4-benzoxazin-3(4H)-one

7-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B5618907
M. Wt: 343.4 g/mol
InChI Key: YEWCUEPGMMCEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of diazaspiro[4.5]decane derivatives, including structures similar to the compound of interest, often involves intricate synthetic pathways. For instance, a series of derivatives bearing a 4-aryl-1-piperazinylbutyl group attached to the imide nitrogen of 7,8-benzo-1,3-diazaspiro[4,5]decane-2,4-dione was synthesized to explore potential anxiolytic activity, showcasing the complexity of synthesizing diazaspiro[4.5]decane derivatives (Kossakowski, Turło, Zawadowski, & Kleps, 1998).

Molecular Structure Analysis

Studies on molecular structures of diazaspiro compounds reveal diverse conformations and stereochemistry, critical for understanding their potential biological activities. For example, the stereochemical study of various cis-fused methyl and phenyl-substituted octa(hexa)hydrocyclopenta[d][1,3]oxazines and benzoxazines provided insights into their conformations and interactions, underscoring the significance of molecular structure analysis in drug design (Tähtinen, Sinkkonen, Klika, Nieminen, Stájer*, Szakonyi, Fülöp, & Pihlaja, 2002).

Chemical Reactions and Properties

The reactivity of diazaspiro derivatives towards different chemical reactions highlights their versatile chemical properties. For instance, the reaction of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with ethyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate showcases the synthesis of bridged analogs of pyrrolizidine alkaloids, illustrating the compound's reactivity and potential for generating structurally diverse analogs (Konovalova, Stryapunina, Shklyaev, Slepukhin, & Maslivets, 2013).

properties

IUPAC Name

7-(7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carbonyl)-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-20-7-2-5-18(17(20)24)6-8-21(11-18)16(23)12-3-4-13-14(9-12)25-10-15(22)19-13/h3-4,9H,2,5-8,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWCUEPGMMCEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1=O)CCN(C2)C(=O)C3=CC4=C(C=C3)NC(=O)CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-2H-1,4-benzoxazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.